molecular formula C24H29N5O4 B2693279 7-(4-butanoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021095-74-8

7-(4-butanoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2693279
CAS No.: 1021095-74-8
M. Wt: 451.527
InChI Key: MFSRFCMNBPUISZ-UHFFFAOYSA-N
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Description

7-(4-butanoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one represents a sophisticated chemical entity belonging to the pyrazolo[4,3-c]pyridin-3-one class of heterocyclic compounds, which has been identified as a promising scaffold for pharmaceutical research and development. This compound features a complex molecular architecture with multiple pharmacologically relevant moieties, including a piperazine carbonyl linkage, butanoyl side chain, 2-methoxyethyl substitution at the 5-position, and a phenyl group at the 2-position, which collectively contribute to its unique physicochemical properties and potential bioactivity profile. Researchers investigating kinase inhibition pathways have shown considerable interest in this compound due to its structural similarity to known bioactive molecules targeting various enzymatic systems . The presence of the pyrazolo[4,3-c]pyridine core structure, which is isosteric with purine bases, suggests potential applications in nucleotide mimicry and enzyme inhibition, particularly for kinases, phosphodiesterases, and other purine-binding proteins . The specific molecular modifications present in this compound, including the 4-butanoylpiperazine-1-carbonyl group and 2-methoxyethyl substitution, have been strategically designed to optimize blood-brain barrier penetration for potential neuropharmacological applications . This compound is offered exclusively for research purposes in chemical biology, medicinal chemistry, and drug discovery programs, where it may serve as a valuable chemical probe for studying cellular signaling pathways or as a lead compound for the development of novel therapeutic agents targeting various disease states. Researchers should note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Proper handling procedures and storage conditions consistent with similar research compounds should be followed to maintain compound integrity and ensure research reproducibility.

Properties

IUPAC Name

7-(4-butanoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-3-7-21(30)27-10-12-28(13-11-27)23(31)19-16-26(14-15-33-2)17-20-22(19)25-29(24(20)32)18-8-5-4-6-9-18/h4-6,8-9,16-17H,3,7,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSRFCMNBPUISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-butanoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[4,3-c]pyridin-3-one core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the butanoylpiperazine group: This step involves the reaction of the pyrazolo[4,3-c]pyridin-3-one core with butanoylpiperazine under suitable conditions.

    Addition of the methoxyethyl group: This is typically done through an alkylation reaction using a methoxyethyl halide.

The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing the reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-(4-butanoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under suitable conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-(4-butanoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It could be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-(4-butanoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights structural differences and similarities between the target compound and key analogues:

Compound Name Core Structure Position 7 Substituent Position 5 Substituent Key Structural Features Reference
7-(4-Butanoylpiperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one Pyrazolo[4,3-c]pyridin-3-one 4-Butanoylpiperazine-1-carbonyl 2-Methoxyethyl Lipophilic piperazine side chain; ether-linked alkyl group
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one Pyrazolo[4,3-c]pyridin-3-one 4-(2-Fluorophenyl)piperazine-1-carbonyl Ethyl Fluorophenyl enhances target affinity (e.g., serotonin/dopamine receptors)
5-[2-Ethoxy-5-(4-methylpiperazine-1-sulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydropyrazolo[4,3-d]pyrimidin-7-one Pyrazolo[4,3-d]pyrimidin-7-one 4-Methylpiperazine-1-sulfonyl Ethoxy-phenyl Sulfonyl group improves solubility; pyrimidinone core alters ring electronics
3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one Pyrazolo-pyrimidino-pyridine Thioxo group Methyl Thioxo moiety increases hydrogen-bonding potential; fused tricyclic system

Key Observations :

  • Piperazine Derivatives: The target compound’s 4-butanoylpiperazine group (vs. fluorophenyl in or sulfonyl in ) balances lipophilicity and solubility. Fluorinated arylpiperazines (e.g., ) are common in CNS-targeting drugs but may reduce metabolic stability.
  • Core Heterocycles: Pyrazolo[4,3-c]pyridin-3-one (target) vs. pyrazolo[4,3-d]pyrimidin-7-one () alters π-π stacking and hydrogen-bonding interactions. The latter’s pyrimidinone ring enhances planar rigidity.

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